molecular formula C13H25NO B12279512 1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol

1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol

Cat. No.: B12279512
M. Wt: 211.34 g/mol
InChI Key: NJXCCGHKHZEURI-UHFFFAOYSA-N
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Description

1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol is a bicyclic monoterpenoid derivative featuring a norbornane backbone (1,7,7-trimethylbicyclo[2.2.1]heptane) substituted with an amino-propan-2-ol group. This structure combines the rigid, lipophilic bicyclic framework of camphor analogs with a polar amino alcohol moiety, enabling unique physicochemical and biological properties.

Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

1-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]propan-2-ol

InChI

InChI=1S/C13H25NO/c1-9(15)8-14-11-7-10-5-6-13(11,4)12(10,2)3/h9-11,14-15H,5-8H2,1-4H3

InChI Key

NJXCCGHKHZEURI-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CC2CCC1(C2(C)C)C)O

Origin of Product

United States

Preparation Methods

Structural and Synthetic Overview

The target molecule consists of a 1,7,7-trimethylbicyclo[2.2.1]heptane (camphor-derived) framework substituted at the 2-position with a secondary amine linked to a propan-2-ol chain. Key challenges include introducing the amine moiety while preserving stereochemistry and mitigating steric hindrance from the bicyclic system.

Core Intermediate: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (D-Camphor)

D-Camphor serves as a common starting material for synthesizing substituted bicyclic compounds. Its ketone group at C2 enables functionalization via oxime formation, reduction, or nucleophilic substitution.

Intermediate Reagents/Conditions Yield Reference
Camphor oxime (1) NH$$2$$OH·HCl, NaOAc, EtOH/H$$2$$O, 60°C 60–70%
Nitro-imine (2) NaNO$$_2$$, AcOH, 24–27°C 85%

Synthetic Routes to the Target Compound

Nucleophilic Substitution of a Bicyclic Electrophile

A two-step strategy involves converting the C2 ketone of camphor into a leaving group (e.g., tosylate) followed by displacement with 1-amino-2-propanol.

Step 1: Tosylation of Isoborneol

(-)-Isoborneol (, C$${10}$$H$${18}$$O) is treated with tosyl chloride in pyridine to form the tosylate intermediate.

$$
\text{(-)-Isoborneol} + \text{TsCl} \xrightarrow{\text{pyridine}} \text{Tosylate} + \text{HCl}
$$

Step 2: Amine Displacement

The tosylate reacts with 1-amino-2-propanol in a polar aprotic solvent (e.g., DMF) at 80°C for 12–24 hours.

$$
\text{Tosylate} + \text{HOCH$$2$$CH(NH$$2$$)CH$$_3$$} \rightarrow \text{Target} + \text{TsOH}
$$

Optimization Notes :

  • Steric hindrance necessitates elevated temperatures and prolonged reaction times.
  • Yields improve with catalytic KI (Finkelstein conditions).

Reductive Amination of Camphor Derivatives

Camphor’s ketone is converted to an imine intermediate, which is reduced to the amine.

Step 1: Oxime Formation

Camphor reacts with hydroxylamine hydrochloride in ethanol/water under reflux to form camphor oxime.

$$
\text{Camphor} + \text{NH$$2$$OH·HCl} \xrightarrow{\text{EtOH/H$$2$$O}} \text{Oxime 1}
$$

Step 2: Reduction to Amine

Oxime 1 undergoes hydrogenation (H$$_2$$, Pd/C) or borane reduction to yield the primary amine.

$$
\text{Oxime 1} \xrightarrow{\text{BH$$_3$$·THF}} \text{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine}
$$

Step 3: Alkylation with Epoxide

The amine reacts with glycidol (2,3-epoxy-1-propanol) in basic conditions to form the amino alcohol.

$$
\text{Amine} + \text{Glycidol} \xrightarrow{\text{NaOH}} \text{Target}
$$

Challenges :

  • Over-alkylation may occur without strict stoichiometric control.
  • Epoxide ring-opening regioselectivity favors the less hindered oxygen.

Mitsunobu Coupling for Ether-Amine Formation

The Mitsunobu reaction couples a bicyclic alcohol with a protected amino alcohol.

Step 1: Protection of 1-Amino-2-propanol

The amine is protected as a tert-butoxycarbonyl (Boc) derivative.

$$
\text{HOCH$$2$$CH(NH$$2$$)CH$$3$$} \xrightarrow{\text{Boc$$2$$O}} \text{HOCH$$2$$CH(NHBoc)CH$$3$$}
$$

Step 2: Mitsunobu Reaction

(-)-Isoborneol reacts with the Boc-protected amino alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$).

$$
\text{(-)-Isoborneol} + \text{Protected Alcohol} \xrightarrow{\text{DEAD, PPh$$_3$$}} \text{Protected Target}
$$

Step 3: Deprotection

Boc removal with trifluoroacetic acid (TFA) yields the final compound.

$$
\text{Protected Target} \xrightarrow{\text{TFA}} \text{Target}
$$

Advantages :

  • High stereochemical fidelity.
  • Avoids harsh alkylation conditions.

Purification and Characterization

The product is purified via recrystallization (ethanol/water) or column chromatography (SiO$$_2$$, hexane/ethyl acetate). Key characterization data:

Property Value Method Reference
Molecular Formula C$${13}$$H$${25}$$NO HRMS
Boiling Point 212°C (decomposes) Distillation
$$[\alpha]_D^{20}$$ -40.3° (c=1, EtOH) Polarimetry
$$^1$$H NMR δ 0.80 (s, 3H, CH$$_3$$) 400 MHz, CDCl$$_3$$

Chemical Reactions Analysis

Organolithium Reagent Route

  • Reaction : Reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with a lithium amide (e.g., formed from 2-picoline and n-BuLi).

  • Conditions :

    • Reagent : 2.0 M n-BuLi in cyclohexane.

    • Solvent : Anhydrous THF.

    • Temperature : 0°C to room temperature.

  • Outcome : Formation of a secondary alcohol after neutralization and purification .

ReagentRoleStep
2-picolineAmine sourceLithium amide formation
n-BuLiBase to deprotonate amineActivation
Bicyclo[2.2.1]heptan-2-oneKetone substrateNucleophilic attack

Reduction Methods

  • Reaction : Reduction of ketones (e.g., 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one) using sodium borohydride (NaBH₄).

  • Conditions :

    • Reagent : NaBH₄ in methanol.

    • Temperature : 0°C for 24 hours.

  • Outcome : High-yield formation of diols .

Nucleophilic Substitution Reactions

The amino group in the compound acts as a nucleophile, enabling reactions with electrophiles:

Amination Reactions

  • Mechanism : The amine group reacts with ketones (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) to form imine intermediates, which are subsequently reduced to secondary alcohols .

  • Key Reaction :

    RCONH2+R’CORCONHR’+H2O\text{RCONH}_2 + \text{R'}\text{CO} \rightarrow \text{RCONHR'} + \text{H}_2\text{O}

Alkylation/Acylation

  • Potential Reactions : The amine can undergo alkylation (e.g., with alkyl halides) or acylation (e.g., with acyl chlorides) to form derivatives.

Reduction/Oxidation Reactions

The alcohol group in the compound participates in redox transformations:

Alcohol Oxidation

  • Mechanism : Oxidation of the secondary alcohol to a ketone using oxidizing agents (e.g., Dess-Martin periodinane).

  • Conditions :

    • Reagent : Oxidizing agent in dichloromethane.

    • Temperature : Room temperature.

Ketone Reduction

  • Mechanism : Reduction of ketones (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) to secondary alcohols using NaBH₄ or LiAlH₄ .

  • Example :

    R-C=O+NaBH4R-CH(OH)-R’\text{R-C=O} + \text{NaBH}_4 \rightarrow \text{R-CH(OH)-R'}

Stereochemical Control

The synthesis often yields stereoisomers due to the chiral bicyclic framework. For example:

Protection Chemistry

The alcohol and amine groups may undergo protection to modulate reactivity:

Alcohol Protection

  • Methods : Silylation (e.g., TMS chloride) or acetylation (e.g., AcCl) to form protected derivatives.

Amine Protection

  • Methods : Carbamate formation (e.g., with Boc anhydride) to stabilize the amine during synthesis .

Reactivity Trends

The steric bicyclic framework influences reaction rates and selectivity:

  • Steric Hindrance : The trimethylbicyclo[2.2.1]heptane moiety reduces nucleophilic attack rates compared to less hindered amino alcohols.

  • Electrophilic Reactivity : The alcohol group’s reactivity is modulated by hydrogen bonding and solvation effects.

Scientific Research Applications

Medicinal Chemistry Applications

1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol has been studied for its potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets.

Case Study: GPR40 Agonists

Research has indicated that compounds similar to 1-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol can act as GPR40 agonists, which are of interest in the treatment of type 2 diabetes mellitus (T2DM). A study evaluating related compounds demonstrated significant glucose-lowering effects and increased insulin secretion in preclinical models .

CompoundEffect on Glucose LevelsInsulin Secretion
Compound 1Significant ReductionIncreased
Compound 2Moderate ReductionIncreased
1-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-olUnder InvestigationPotential

Agricultural Applications

The compound's structural characteristics may also lend themselves to applications in agriculture, particularly as a potential pesticide or herbicide.

Case Study: Insecticidal Properties

Research into similar bicyclic compounds has shown promising insecticidal properties. For instance, derivatives of bicyclo[2.2.1]heptane have been tested against common agricultural pests with varying degrees of success . The effectiveness of these compounds is often attributed to their ability to disrupt the nervous systems of insects.

CompoundTarget PestEfficacy (%)
Compound AAphids85%
Compound BBeetles70%
1-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-olTBDTBD

Material Science Applications

In addition to medicinal and agricultural uses, 1-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol may find applications in material science due to its unique chemical structure.

Case Study: Polymer Development

The compound can potentially be utilized in the synthesis of novel polymers or as an additive to enhance the properties of existing materials. Research into similar compounds has shown that they can improve thermal stability and mechanical strength in polymer matrices .

Property ImprovedOriginal MaterialModified Material
Thermal StabilityPolyethyleneEnhanced
Mechanical StrengthPolypropyleneIncreased

Mechanism of Action

The mechanism of action of 1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of 1,7,7-trimethylbicyclo[2.2.1]heptane derivatives. Key analogs include:

Compound Name Functional Group Key Structural Differences Reference ID
1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol Thiourea, chlorophenyl Thiourea linker and aromatic substitution
Bornyl acetate Acetate ester Ester group replaces amino alcohol
Isobornyl acrylate Acrylate ester Acrylate group for polymerization
2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol Amino-propan-1-ol Hydroxyl position (C1 vs. C2)
1-(Bicyclo[2.2.1]heptan-2-yl)-3-R-ureas Urea/thiourea Urea/thiourea linker instead of amino alcohol

Physicochemical Properties

  • Molecular Weight: The amino-propan-2-ol derivative (C₁₃H₂₅NO) has a molecular weight of 211.35 g/mol, lower than its hydrochloride salt analog (C₁₆H₃₂ClNO₂, 314.89 g/mol) .
  • Solubility: The amino alcohol group enhances water solubility compared to esters like bornyl acetate (logP ~3.5), though salt formation (e.g., hydrochloride) further improves bioavailability .
  • Basicity : The imine group in related compounds (pKa ~8–9) allows salt formation, contrasting with neutral esters like bornyl acetate .

Biological Activity

1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol is a compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol. This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. Understanding the biological properties of this compound is essential for its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The structural formula of 1-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol can be represented as follows:

C13H25NO\text{C}_{13}\text{H}_{25}\text{NO}

This compound features a bicyclic core derived from trimethylbicyclo[2.2.1]heptane, which is known for its unique steric and electronic properties.

The biological activity of 1-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol may involve interactions with neurotransmitter systems, particularly those related to GABA (gamma-aminobutyric acid). Compounds with similar structures often exhibit effects on GABA receptors, leading to modulation of neuronal excitability.

Pharmacological Effects

Research into structurally related compounds suggests that 1-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol may exhibit the following pharmacological effects:

  • Neuroprotective Activity : Potential to protect neuronal cells from oxidative stress.
  • Anxiolytic Properties : May reduce anxiety through modulation of GABAergic transmission.
  • Cognitive Enhancement : Possible improvement in cognitive functions by enhancing synaptic plasticity.

Neuroprotective Effects

A study investigating the neuroprotective properties of bicyclic compounds found that derivatives similar to 1-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol demonstrated significant reductions in neuronal cell death in models of oxidative stress-induced neurotoxicity . The mechanism was attributed to the activation of antioxidant pathways.

Anxiolytic Activity

In behavioral assays using rodent models, compounds with similar structural motifs were shown to decrease anxiety-like behaviors in elevated plus maze tests . These findings suggest that 1-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol might also possess anxiolytic properties.

Data Table: Summary of Biological Activities

Activity Effect Reference
NeuroprotectiveReduces oxidative stress-induced cell death
AnxiolyticDecreases anxiety-like behaviors
Cognitive EnhancementImproves synaptic plasticity

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol and its derivatives?

  • Methodological Answer :

  • Nucleophilic substitution : React 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine with epichlorohydrin under basic conditions to introduce the propan-2-ol moiety. Optimize solvent (e.g., THF or DMF) and temperature (60–80°C) to enhance yield .
  • Reductive amination : Use ketone intermediates (e.g., bicyclic ketones) with amino-propanol derivatives and reducing agents like NaBH₃CN. Monitor stereochemistry via chiral HPLC .
  • Derivatization : Modify the hydroxyl group via esterification (e.g., acetic anhydride) or acrylation, referencing protocols for structurally similar compounds like isobornyl acrylate .

Q. How can researchers characterize this compound’s purity and structural identity?

  • Methodological Answer :

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Compare retention indices and fragmentation patterns to NIST reference data .
  • NMR : Assign peaks using ¹H/¹³C NMR (CDCl₃, 400 MHz). Key signals include δ 1.0–1.2 ppm (gem-dimethyl groups) and δ 3.5–4.0 ppm (propan-2-ol moiety) .
  • HPLC : Employ a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 210 nm. Validate purity >98% using calibration curves .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer :

  • Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent oxidation. Avoid moisture, as hydroxyl groups may hydrolyze ester derivatives .
  • Degradation studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor for byproducts like bicyclic ketones .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., GC-MS vs. NMR) be resolved for this compound?

  • Methodological Answer :

  • Cross-validation : Compare fragmentation patterns in GC-MS (e.g., m/z 154.17 for molecular ion ) with theoretical isotopic distributions from computational tools (e.g., HighChem Mass Frontier).
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly for bicyclic protons and stereochemical assignments .
  • Reference standards : Use NIST-certified spectra (e.g., bicyclo[2.2.1]heptan-2-ol derivatives) for calibration .

Q. What strategies are effective for separating enantiomers of this chiral amine-alcohol?

  • Methodological Answer :

  • Chiral chromatography : Use a Chiralpak IA column (250 × 4.6 mm) with hexane:isopropanol (90:10) mobile phase. Optimize flow rate (1.0 mL/min) for baseline separation .
  • Derivatization : Convert to diastereomers using (−)-menthyl chloroformate, then separate via reverse-phase HPLC .
  • Computational modeling : Predict enantiomer elution order using molecular docking simulations with chiral stationary phases .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic (hydroxyl group) and electrophilic (bicyclic bridgehead) sites .
  • MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways for esterification .

Data Contradiction Analysis

Issue Possible Causes Resolution Strategies References
Discrepancies in GC-MS retention times- Column aging
- Co-elution with impurities
- Use retention index locking with NIST standards
- Perform GC×GC-MS for separation
NMR signal splitting not observed- Rapid proton exchange in solution
- Low enantiomeric excess
- Cool NMR sample to −40°C
- Analyze via NOESY for spatial proximity
Unstable purity under ambient storage- Hygroscopicity
- Photodegradation
- Conduct Karl Fischer titration
- Use UV-opaque packaging

Key Research Findings

  • Stereochemical Impact : The bicyclic framework induces steric hindrance, slowing nucleophilic reactions at the amino group by ~30% compared to acyclic analogs .
  • Thermal Stability : Decomposition onset at 180°C (TGA data), making it unsuitable for high-temperature polymer applications without stabilizers .
  • Biological Relevance : Structural analogs (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) exhibit flavor-enhancing properties, suggesting potential organoleptic studies .

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